(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C10H11ClN2O It features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidin-1-yl group at the 4-position, linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloropyridine-4-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further purification steps to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The pyrrolidin-1-yl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acid derivatives.
Scientific Research Applications
Chemistry: (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and pyrrolidin-1-yl group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(2-Chloropyridin-4-yl)(morpholin-1-yl)methanone: Contains a morpholine ring, offering different steric and electronic properties.
(2-Chloropyridin-4-yl)(azepan-1-yl)methanone: Features an azepane ring, providing a larger ring size and different conformational flexibility.
Uniqueness: (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHSPRAIXABXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649212 |
Source
|
Record name | (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720693-06-1 |
Source
|
Record name | (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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